molecular formula C9H8BrF3O B1361772 3-Methyl-5-(trifluoromethoxy)benzyl bromide CAS No. 916420-55-8

3-Methyl-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1361772
CAS No.: 916420-55-8
M. Wt: 269.06 g/mol
InChI Key: WRJCQRHFOGJLLM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is characterized by the presence of a trifluoromethoxy group and a bromomethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Methyl-5-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison:

3-Methyl-5-(trifluoromethoxy)benzyl bromide stands out due to the unique combination of the trifluoromethoxy and bromomethyl groups, which impart distinct reactivity and versatility in chemical synthesis.

Biological Activity

3-Methyl-5-(trifluoromethoxy)benzyl bromide (CAS Number: 116070-36-1) is a compound that has drawn interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, particularly its antimicrobial, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C9H8BrF3O
  • Molecular Weight: 269.058 g/mol

The trifluoromethoxy group is notable for enhancing lipophilicity and potentially increasing the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the introduction of trifluoromethoxy groups has been associated with increased efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismIC50 (µM)
NitroimidazopyrazinonesM. tuberculosis0.36
NitroimidazopyrazinonesT. b. brucei0.86
This compoundE. coliTBD

Note: IC50 values indicate the concentration required to inhibit 50% of the target organism's growth.

Antiparasitic Activity

In studies focusing on antiparasitic effects, compounds similar to this compound have shown promising results against protozoan parasites such as Trypanosoma cruzi and Giardia lamblia.

Case Study: Antiparasitic Efficacy

A recent investigation into nitroimidazopyrazinones demonstrated that derivatives containing trifluoromethoxy groups exhibited enhanced activity against T. cruzi, with IC50 values ranging from 1.3 to 2.3 µM, comparable to standard treatments like nifurtimox (IC50 = 1.4 µM) .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. The presence of the trifluoromethoxy group is thought to play a critical role in its ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity in Cell Lines

Cell LineCompoundIC50 (µM)
MDA-MB-231 (Breast Cancer)TBDTBD
OVCAR-3 (Ovarian Cancer)TBDTBD

Further studies are required to establish definitive IC50 values for these specific cell lines.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes involved in cellular processes.
  • Disruption of protein-protein interactions , particularly in cancer cells.
  • Induction of oxidative stress , leading to increased apoptosis in malignant cells.

Properties

IUPAC Name

1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-2-7(5-10)4-8(3-6)14-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCQRHFOGJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206650
Record name Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-55-8
Record name Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-3-methyl-5-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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